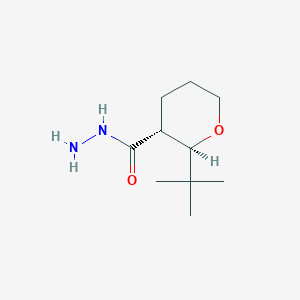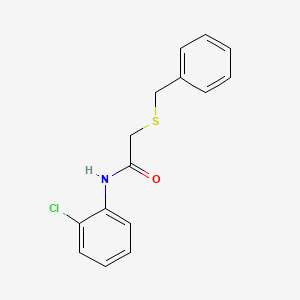
5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Oxazole Derivatives in Chemical Synthesis
Oxazoles, including compounds similar to the specified chemical, have been extensively studied for their role in chemical synthesis. Oxazoles can serve as masked forms of activated carboxylic acids, facilitating the synthesis of complex molecules. For example, oxazoles have been used in the synthesis of macrolides, such as recifeiolide and curvularin, through selective nucleophilic attack mechanisms. This application demonstrates the versatility of oxazoles in synthesizing biologically relevant compounds (Wasserman, Gambale, & Pulwer, 1981).
Fluorescent Probes and Sensors
Oxazole derivatives have also found applications in the development of fluorescent probes and sensors. Specific modifications to the oxazole ring can lead to compounds that are sensitive to changes in pH and the presence of metal cations. Such probes are instrumental in biological and environmental sensing applications, where they can detect magnesium and zinc cations with high selectivity (Tanaka et al., 2001).
Material Science and Polymer Chemistry
In the realm of materials science, oxazole derivatives have been explored for their potential in creating novel polymers and functional materials. For instance, aromatic polyamides containing oxazole units have been synthesized, showcasing enhanced thermal stability and solvent resistance, making them suitable for high-performance applications (Hsiao & Yu, 1996).
Catalysis and Organic Transformations
The catalytic properties of oxazole-containing compounds have been leveraged in various organic transformations. A notable example includes the use of oxazole derivatives in facilitating [3+2] annulations to efficiently synthesize oxazole rings. Such methodologies underscore the utility of oxazole derivatives in constructing complex and diverse molecular architectures (Luo et al., 2012).
Environmental and Microbial Studies
Furthermore, oxazole derivatives have been applied in environmental science, particularly in the direct visualization of actively respiring bacteria. This application is crucial for understanding microbial dynamics in various ecosystems and assessing the microbial health of environmental samples (Rodriguez et al., 1992).
properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2O3/c18-11-7-5-10(6-8-11)14-9-22-16(25-14)15(24)23-12-3-1-2-4-13(12)26-17(19,20)21/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGDHDBDISERMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2835303.png)

![4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one](/img/structure/B2835305.png)

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2835310.png)
![2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2835311.png)


![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2835321.png)

![Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate](/img/structure/B2835323.png)